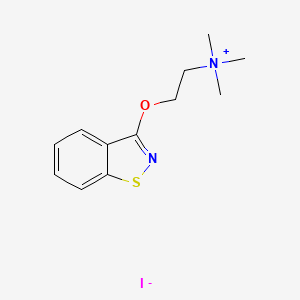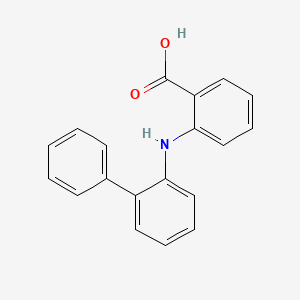
N-(2-Biphenyl)anthranilic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Biphenyl)anthranilic acid: is an organic compound that belongs to the class of anthranilic acids. It is characterized by the presence of a biphenyl group attached to the nitrogen atom of anthranilic acid. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Solid-Phase Synthesis: One of the common methods for preparing N-(2-Biphenyl)anthranilic acid involves solid-phase synthesis.
Buchwald-Hartwig Amination: Another method involves the Buchwald-Hartwig amination, which is a palladium-catalyzed coupling reaction between an aryl halide and an amine.
Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-Biphenyl)anthranilic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: This compound can be reduced to form amine derivatives.
Substitution: It can undergo substitution reactions, where the biphenyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives such as quinones and carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: N-(2-Biphenyl)anthranilic acid is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the synthesis of various heterocyclic compounds .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It is also used in the development of bioactive molecules .
Medicine: this compound and its derivatives have shown potential as therapeutic agents. They exhibit anti-inflammatory, analgesic, and antipyretic properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. It is also employed in the development of materials with specific properties, such as high thermal stability and adsorption capacity .
Mechanism of Action
The mechanism of action of N-(2-Biphenyl)anthranilic acid involves its interaction with specific molecular targets. It acts on enzymes such as L-amino-acid oxidase and D-amino-acid oxidase, influencing various biochemical pathways . The compound’s effects are mediated through its ability to modulate enzyme activity and alter cellular processes.
Comparison with Similar Compounds
Anthranilic Acid: The parent compound, anthranilic acid, shares a similar structure but lacks the biphenyl group.
Mefenamic Acid: A derivative of anthranilic acid, mefenamic acid is used as a non-steroidal anti-inflammatory drug.
Tranilast: Another derivative, tranilast, is used for its anti-allergic and anti-inflammatory properties.
Uniqueness: N-(2-Biphenyl)anthranilic acid is unique due to the presence of the biphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C19H15NO2 |
|---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
2-(2-phenylanilino)benzoic acid |
InChI |
InChI=1S/C19H15NO2/c21-19(22)16-11-5-7-13-18(16)20-17-12-6-4-10-15(17)14-8-2-1-3-9-14/h1-13,20H,(H,21,22) |
InChI Key |
YKXRPQKGOAZEFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9H-Pyrimido[1,2-a][1,3,5]triazine-2,4,8-trione](/img/structure/B13755992.png)
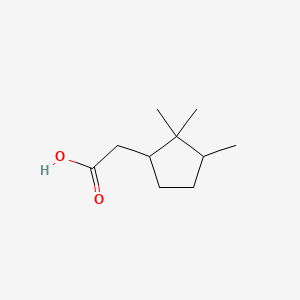
![2-Naphthalenecarboxylic acid, 4-[1-(acetyloxy)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-, methyl ester](/img/structure/B13756006.png)
![1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13756011.png)

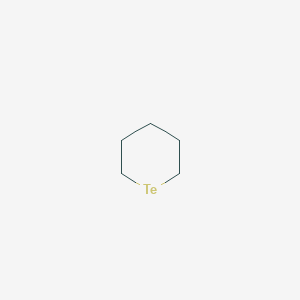
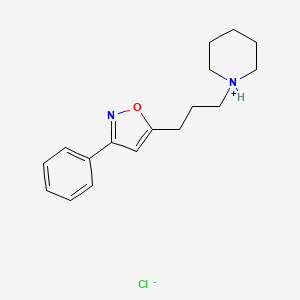
![2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol](/img/structure/B13756035.png)

![(2S)-2-[(1r,4e,7Ar)-4-{2-[(1E,5S)-5-[(tert-butyldimethylsilyl)oxy]-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B13756041.png)
![[2-Hydroxy-4-(4-methoxyphenyl)phenyl]azanium chloride](/img/structure/B13756055.png)
![[(2R,3S,4R,5R,6R)-5-[[2-(aminomethylideneamino)acetyl]-methylamino]-3-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-4-yl] carbamate](/img/structure/B13756059.png)
